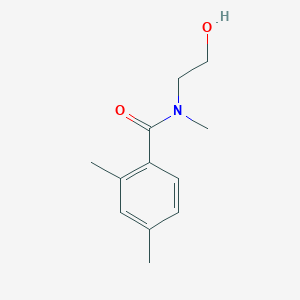

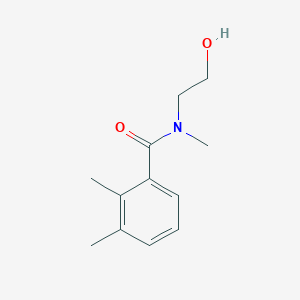

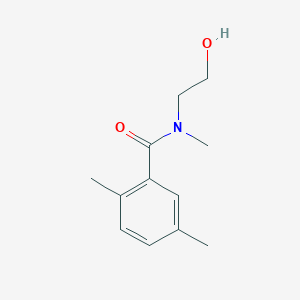

N-(2-hydroxyethyl)-N,2,4-trimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxyethyl)-N,2,4-trimethylbenzamide, commonly known as DEET, is a popular insect repellent used worldwide. It was first developed by the US Army in 1946 and has since become the most widely used insect repellent. DEET is a colorless and odorless liquid that is applied topically to the skin or clothing to repel insects such as mosquitoes, ticks, and fleas.

Mecanismo De Acción

DEET works by blocking the insect's olfactory receptors, which are responsible for detecting human scent. This makes it difficult for the insect to locate its host and reduces the likelihood of a bite.

Biochemical and Physiological Effects:

DEET has been shown to have low toxicity and is generally considered safe for use in humans. However, there have been reports of adverse effects such as skin irritation, eye irritation, and neurological symptoms in rare cases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DEET is a widely used insect repellent and is readily available for use in lab experiments. Its effectiveness in repelling insects makes it a useful tool for studying the behavior of insects in laboratory settings. However, its potential for adverse effects on human health should be taken into consideration when using it in laboratory settings.

Direcciones Futuras

1. Development of new and more effective insect repellents.

2. Study of the long-term effects of DEET exposure on human health.

3. Investigation of the potential for DEET to cause environmental harm.

4. Development of alternative insect repellents that are more environmentally friendly.

5. Study of the mechanisms of insect resistance to DEET and the development of new strategies for insect control.

Conclusion:

DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. Its mechanism of action involves blocking the insect's olfactory receptors, making it difficult for them to locate their host. DEET has low toxicity and is generally considered safe for use in humans, although rare cases of adverse effects have been reported. Further research is needed to develop new and more effective insect repellents and to study the long-term effects of DEET exposure on human health and the environment.

Métodos De Síntesis

DEET is synthesized through a multi-step process starting from toluene. The first step involves the chlorination of toluene to form benzyl chloride, which is then reacted with N,N-diethylhydroxylamine to form N,N-diethylbenzamide. The final step involves the oxidation of N,N-diethylbenzamide with potassium permanganate to form DEET.

Aplicaciones Científicas De Investigación

DEET has been extensively studied for its effectiveness in repelling insects. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and fleas. DEET works by interfering with the insect's ability to detect human scent, making it difficult for them to locate their host.

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-N,2,4-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-4-5-11(10(2)8-9)12(15)13(3)6-7-14/h4-5,8,14H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQOYBNDIOTBHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N(C)CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-N,2,4-trimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)

![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)